Tert-butyl 3-amino-5-methylthiophene-2-carboxylate
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Overview
Description
Tert-butyl 3-amino-5-methylthiophene-2-carboxylate: is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a methyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis.
Gewald Reaction: This is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Industrial Production Methods: Industrial production typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the carboxylate ester group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
- Potential applications in the development of bioactive molecules due to its structural similarity to naturally occurring thiophenes.
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents .
Industry:
- Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5-methylthiophene-2-carboxylate involves its interaction with biological targets through its functional groups. The amino group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate ester but differ in the substituents on the ring.
Aminothiophenes: Compounds with an amino group on the thiophene ring, similar to the target compound.
Uniqueness:
- The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.
- The combination of the amino group and the carboxylate ester on the thiophene ring offers unique chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
tert-butyl 3-amino-5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-6-5-7(11)8(14-6)9(12)13-10(2,3)4/h5H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZODTWGTMCDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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